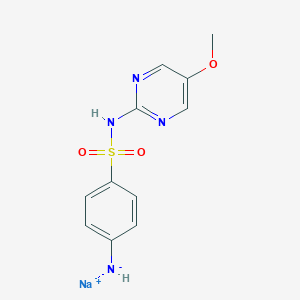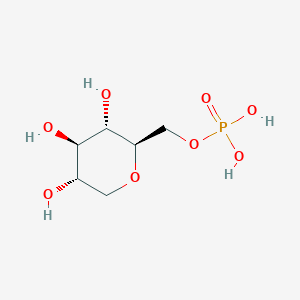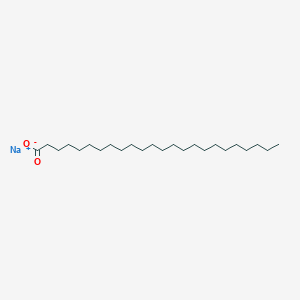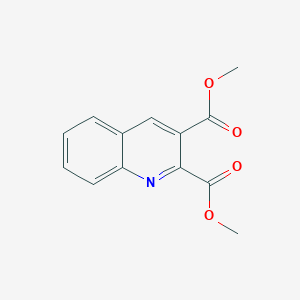
Dimethyl Quinoline-2,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl Quinoline-2,3-dicarboxylate is a chemical compound that belongs to the class of quinoline derivatives. These derivatives are known for their presence in various biologically active molecules and are often used as ligands in metal-catalyzed reactions . Although the provided papers do not directly discuss Dimethyl Quinoline-2,3-dicarboxylate, they offer insights into the synthesis, properties, and reactivity of related quinoline compounds, which can be extrapolated to understand Dimethyl Quinoline-2,3-dicarboxylate.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is a one-pot synthesis starting from β-nitroacrylates and 2-aminobenzaldehydes, optimized using BEMP as a solid base in acetonitrile . Another method involves the Rh(III)-catalyzed dimerization of 2-alkynylanilines under specific conditions, leading to the formation of quinoline derivatives . Additionally, a metal-free synthesis using aryl amines and acetylenedicarboxylates with molecular iodine as a catalyst has been reported . These methods highlight the versatility and creativity in synthesizing quinoline derivatives, which could be applied to the synthesis of Dimethyl Quinoline-2,3-dicarboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often characterized by various spectroscopic techniques. For instance, the electronic characterization of a related compound, Dimethyl 1,2-Dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, revealed a push-pull system that causes a spectral shift in the visible region . This information suggests that Dimethyl Quinoline-2,3-dicarboxylate may also exhibit interesting electronic properties due to its molecular structure.
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline with water and various metal ions has been studied, demonstrating the formation of coordination complexes and the influence of the ambiphilic site on reactivity . Similarly, the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been used to synthesize quinoline-3-carboxylates . These studies provide a glimpse into the chemical behavior of quinoline derivatives, which could be relevant for Dimethyl Quinoline-2,3-dicarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the red color of Dimethyl 1,2-Dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate in the solid state is attributed to the arrangement of polar molecules and the resulting bathochromic shift in the absorption spectrum . This indicates that Dimethyl Quinoline-2,3-dicarboxylate may also display unique physical properties depending on its solid-state arrangement.
Applications De Recherche Scientifique
Antimycobacterial and Antituberculosis Properties
Dimethyl Quinoline-2,3-dicarboxylate derivatives have been identified as potent agents against tuberculosis (TB). The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate displayed significant anti-TB activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies also supported the potential of these compounds as TB agents due to their binding affinities and interactions with target proteins (Venugopala et al., 2020).
Larvicidal Activity
Certain dimethyl Quinoline-2,3-dicarboxylate derivatives have shown potent larvicidal activity against Anopheles arabiensis, a primary vector of malaria. The compounds were synthesized and characterized, and their larvicidal activity was assessed using a World Health Organization standard assay. Some compounds demonstrated high larval mortality, indicating their potential as larvicidal agents (Uppar et al., 2020).
Electronic Characterization
Dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate, a related compound, displayed unique electronic characteristics in both solution and solid state. The compound exhibited a notable color property due to the electronic push-pull system, leading to a significant spectral shift. This characteristic might be leveraged in electronic applications or as a model for studying electronic properties of similar compounds (Hirano et al., 2002).
Luminescent Properties
Naphtho[2,3-f]quinoline derivatives, involving a sequential reaction process, have shown promising luminescent properties. These properties are significant in the context of organic electroluminescent (EL) media, highlighting the potential use of these compounds in the development of new EL devices (Tu et al., 2009).
Orientations Futures
The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .
Propriétés
IUPAC Name |
dimethyl quinoline-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAVRGABNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451796 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Quinoline-2,3-dicarboxylate | |
CAS RN |
17507-03-8 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


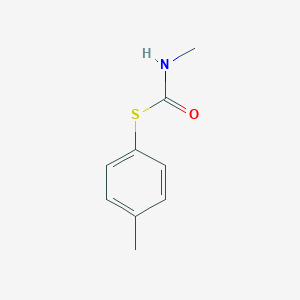
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
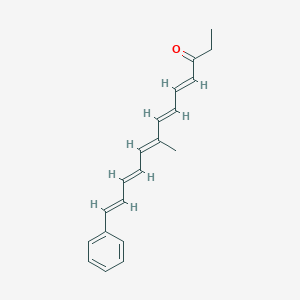
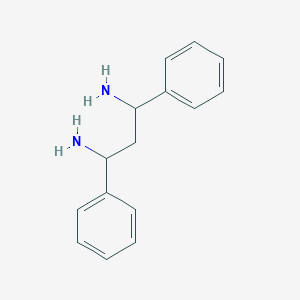
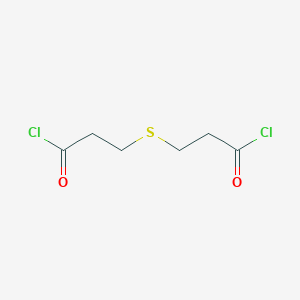
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
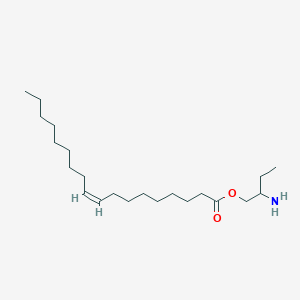
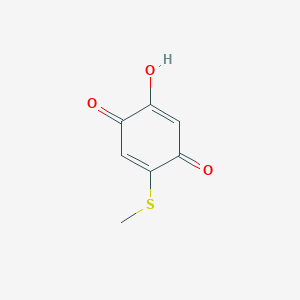
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
